Einecs 285-130-8

Description

Historical Development and Industrialization of Furfural (B47365) Production

The journey of furfural from a laboratory curiosity to an industrial chemical spans over a century. britannica.com

1821-1832: German chemist Johann Wolfgang Döbereiner is credited with first isolating furfural as a byproduct of formic acid synthesis. wikipedia.orgdalinyebo.com

1840: Scottish chemist John Stenhouse demonstrated that furfural could be produced by distilling various agricultural materials like corn, oats, bran, and sawdust with aqueous sulfuric acid. wikipedia.orgdalinyebo.com He also determined its empirical formula. wikipedia.org

1845: The name "furfurol" was coined by George Fownes, derived from the Latin words furfur (bran) and oleum (B3057394) (oil). wikipedia.org

1901: The chemical structure of furfural was deduced by the German chemist Carl Harries. wikipedia.orgdalinyebo.com

1922: A pivotal moment in the history of furfural was the commencement of its mass production by the Quaker Oats Company in Cedar Rapids, Iowa. wikipedia.orgdalinyebo.comacs.org They utilized oat hulls, a byproduct of their primary cereal production, marking a significant step in the industrial utilization of agricultural residues. britannica.comacs.orgchicagohistory.org This development established the foundation for the modern furfural industry. scispace.com

The original Quaker Oats process, or modified versions of it, still accounts for a significant portion of global furfural production. scispace.comsegovia-hernandez.com The process typically involves the acid-catalyzed hydrolysis of hemicellulose from biomass to produce pentose (B10789219) sugars, which are then dehydrated to form furfural. segovia-hernandez.com

Role of Furfural as a Biomass-Derived Platform Chemical

Furfural is recognized as one of the most promising platform chemicals derived directly from biomass. csic.es Its highly functionalized molecular structure, containing both an aldehyde group and a furan (B31954) ring, makes it a versatile starting material for the synthesis of a wide array of value-added chemicals and biofuels. csic.esacs.orgmdpi.com The U.S. Department of Energy has identified furfural as one of the top 30 biomass-derived platform compounds due to its potential in creating new bio-based products. dalinyebo.comacs.org

The chemical reactivity of furfural allows for various transformations:

Hydrogenation: Furfural can be hydrogenated to produce furfuryl alcohol, a major derivative used in the production of resins, plastics, and as a solvent. acs.orggrandviewresearch.com Further hydrogenation can yield tetrahydrofurfuryl alcohol, 2-methylfuran (B129897), and 2-methyltetrahydrofuran (B130290), which have applications as solvents and fuel additives. sigmaaldrich.comacs.org

Oxidation: Oxidation of furfural can lead to the formation of furoic acid. csic.es

Decarbonylation: This process can be used to produce furan. csic.es

Condensation Reactions: Furfural can undergo condensation reactions with phenols, acetone, or urea (B33335) to produce resins. csic.es

The conversion of furfural provides a renewable pathway to chemicals that are traditionally derived from petroleum feedstocks. For instance, tetrahydrofuran (B95107) (THF), an important industrial solvent, can be synthesized from furfural. segovia-hernandez.comcsic.es This positions furfural as a key component in the development of sustainable and green chemistry.

Economic Landscape and Market Dynamics of Furfural

The global furfural market is a significant and growing segment of the bio-based chemical industry. The market size is valued in the hundreds of millions of U.S. dollars and is projected to continue its growth trajectory. grandviewresearch.commarketsandmarkets.comstellarmr.com

Market Size and Growth Projections:

| Year | Market Value (USD Million) | Projected CAGR | Source |

| 2022 | 556.74 | 7.0% (2023-2030) | grandviewresearch.com |

| 2023 | 662 | 2.9% (2023-2028) | marketsandmarkets.com |

| 2024 | 574.12 | 4.66% (2025-2032) | stellarmr.com |

| 2025 | 1,610 | 7.4% (2025-2033) | straitsresearch.com |

This table is for illustrative purposes and combines data from different market reports with varying methodologies.

Production and Key Players:

China is the dominant force in the global furfural market, accounting for a substantial portion of the world's production. globenewswire.comutwente.nl Other significant producing countries include the Dominican Republic and South Africa. wikipedia.org Key companies in the furfural market include Central Romana Corporation, Pennakem, LLC, and Illovo Sugar Africa (Pty) Ltd. marketsandmarkets.commordorintelligence.com

Market Drivers:

Growing Demand for Furfuryl Alcohol: The primary application of furfural is in the production of furfuryl alcohol, which accounts for the majority of furfural consumption. grandviewresearch.com Furfuryl alcohol is extensively used in the foundry industry to create resins for sand cores and molds. grandviewresearch.com

Demand for Renewable and Bio-based Chemicals: Increasing environmental concerns and a desire to reduce reliance on fossil fuels are driving the demand for chemicals derived from renewable resources. stellarmr.commordorintelligence.com Furfural, being produced from agricultural waste, is well-positioned to benefit from this trend. straitsresearch.com

Versatile Applications: Furfural is used as a solvent in the refining of lubricating oils and diesel fuel, and in the production of butadiene for synthetic rubber. britannica.com It also finds applications in the pharmaceutical and agricultural sectors. mordorintelligence.com

Raw Materials:

The production of furfural relies on the availability of agricultural residues rich in pentosans. Corn cobs are the most widely used raw material, followed by sugarcane bagasse, oat hulls, and rice husks. britannica.comgrandviewresearch.comglobenewswire.com The use of these low-cost and abundant feedstocks is a key advantage for the furfural industry. straitsresearch.com

Regional Market Insights:

The Asia-Pacific region, led by China, is the largest market for furfural in terms of both production and consumption. grandviewresearch.comstellarmr.com The rapid industrialization and significant agricultural output in this region contribute to its market dominance. marketsandmarkets.com North America and Europe also represent substantial markets, driven by their established industrial sectors and a growing focus on sustainable chemical production. stellarmr.com

Properties

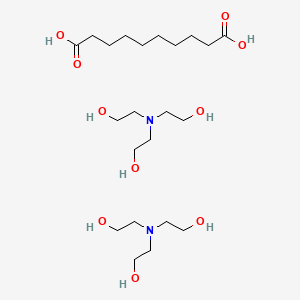

CAS No. |

85030-06-4 |

|---|---|

Molecular Formula |

C22H48N2O10 |

Molecular Weight |

500.6 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;decanedioic acid |

InChI |

InChI=1S/C10H18O4.2C6H15NO3/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*8-4-1-7(2-5-9)3-6-10/h1-8H2,(H,11,12)(H,13,14);2*8-10H,1-6H2 |

InChI Key |

VGRTVLVGICQTDF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Biomass Feedstocks for Furfural Einecs 285 130 8 Production

Lignocellulosic Biomass as a Renewable Carbon Source for Furfural (B47365) (Einecs 285-130-8)

Lignocellulosic biomass, the most abundant renewable carbon source on Earth, is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). researchgate.netscirp.org For furfural production, the hemicellulose component is of paramount importance. york.ac.uk The conversion process typically involves acid-catalyzed hydrolysis of the hemicellulose to release pentose (B10789219) sugars, followed by their dehydration to form furfural. samipubco.comscirp.org This makes lignocellulosic materials such as agricultural and forestry residues an ideal feedstock. sci-hub.sescirp.org The utilization of such biomass for furfural production is a key strategy in modern biorefineries, which aim to convert waste streams into high-value chemicals. samipubco.com

Hemicellulose is the primary precursor for furfural production. york.ac.ukresearchgate.net It is a heteropolymer of various pentoses (five-carbon sugars) and hexoses (six-carbon sugars), with xylan (B1165943) being a major component in many types of biomass like hardwoods and grasses. scirp.orgnih.gov The production of furfural specifically targets these C5 sugars. mdpi.com The process involves the selective hydrolysis of hemicellulose to break it down into its constituent monosaccharides, primarily xylose. researchgate.netpurdue.edu This step is crucial as it liberates the necessary building blocks for furfural synthesis while ideally leaving the cellulose and lignin fractions intact for separate valorization. york.ac.uk The efficiency of furfural production is therefore highly dependent on the effective and selective conversion of the hemicellulose fraction. researchgate.net

The formation of furfural from lignocellulosic biomass is a two-step process that begins with the hydrolysis of xylan, the most abundant hemicellulose polymer in many agricultural residues. nih.govirjweb.com In the first step, acid catalysts are typically employed to break the β-1,4-glycosidic bonds within the xylan polymer, releasing individual xylose monomers. mdpi.com

Specific Agricultural Residues and Their Potential for Furfural (this compound) Yield

A wide variety of agricultural residues are utilized for the commercial production of furfural, owing to their high pentosan content. samipubco.com The selection of a specific feedstock often depends on regional availability, cost, and the efficiency of furfural extraction. researchgate.net Historically and currently, materials like sugarcane bagasse, corn cobs, and oat hulls are among the most significant feedstocks. osti.govsamipubco.comscirp.org

Sugarcane bagasse, the fibrous residue remaining after sugarcane stalks are crushed to extract their juice, is a major agro-industrial byproduct used for furfural production. scirp.orgirjweb.com Its high hemicellulose content makes it an excellent raw material. chemrxiv.org The production process involves the acid-catalyzed hydrolysis of the pentosan fraction in the bagasse to yield xylose, which is then dehydrated to furfural. irjweb.comresearchgate.net Research has explored various catalytic systems and process conditions to optimize furfural yields from this abundant resource.

Table 1: Research Findings on Furfural Yield from Sugarcane Bagasse

| Catalyst / Method | Temperature (°C) | Time | Furfural Yield (%) | Source(s) |

|---|---|---|---|---|

| H₂SO₄ / NaCl | 120 | 125 min | 84.7 | researchgate.net |

| AlCl₃/HCl in THF/NaClaq | 180 | 30 min | 60.6 | scielo.br |

| Glycine-based ionic liquid | 180 | 10 min | 90 | github.io |

| H₂SO₄ / NaCl / Distillation | Not Specified | Not Specified | 7.5 - 10 | chemrxiv.org |

Corn cobs and oat hulls are classic feedstocks for furfural production, with the Quaker Oats Company initiating the first large-scale commercial production from oat hulls in 1921. samipubco.comnih.gov Corn cobs are particularly desirable due to their high hemicellulose content, which is approximately 29.98±3.60%. ijcea.orgatlantis-press.com They are, along with sugarcane bagasse, one of the most predominantly used raw materials in the global furfural industry. scirp.orgirjweb.com The process involves acid hydrolysis to convert the xylan in the corn cobs into xylose, followed by dehydration to produce furfural. ijcea.org Numerous studies have focused on optimizing this conversion using various catalysts and reaction conditions to achieve high yields.

Table 2: Research Findings on Furfural Yield from Corn Cobs

| Catalyst / Method | Temperature (°C) | Time | Furfural Yield (%) | Source(s) |

|---|---|---|---|---|

| ZSM-5 / Toluene / NaCl | 200 | 2 h | 78.5 | atlantis-press.com |

| p-Sulfonic acid calix ejosdr.comarene | 160 | 60 min | 56 | rsc.org |

| Deep Eutectic Solvents (DES) | 170 | 60 min | ~13.18 g/L (concentration) | researchgate.net |

| H₂SO₄ | 160 | 60 min | ~7.69 g/L (concentration) | researchgate.net |

Recent research has identified tropical almond (Terminalia catappa) fruit seedcake, an agricultural waste product, as a promising and sustainable feedstock for furfural production. ejosdr.comejosdr.com This material is primarily composed of cellulose, hemicellulose, and lignin, making it suitable for conversion. ejosdr.com Studies have focused on optimizing the acid-catalyzed hydrolysis and dehydration of the seedcake to maximize furfural yield. Through response surface methodology, optimal reaction conditions have been determined, demonstrating the high potential of this agrowaste for valorization into a valuable bio-based chemical. ejosdr.comejosdr.comresearchgate.net

Table 3: Optimized Furfural Production from Tropical Almond Fruit Seedcake

| Parameter | Optimal Condition | Source(s) |

|---|---|---|

| Reaction Temperature | 160 °C | ejosdr.comejosdr.comresearchgate.net |

| Reaction Time | 53.82 minutes | ejosdr.comejosdr.comresearchgate.net |

| Acid Concentration | 7.50% | ejosdr.comejosdr.comresearchgate.net |

| Maximum Furfural Yield | 75.50% | ejosdr.comejosdr.comresearchgate.net |

Cotton Biomass Byproducts for Furfural Synthesis

Cotton, a primary global agricultural commodity, generates significant quantities of lignocellulosic biomass byproducts that are promising feedstocks for the production of Furfural. cotton.org Among these, cottonseed hulls (CSH) are particularly noteworthy due to their relatively high hemicellulose content, which is the primary precursor for Furfural synthesis. cotton.orgcotton.org Lignocellulosic biomass is composed of cellulose, hemicellulose, and lignin; the hemicellulose fraction, rich in pentose sugars like xylose, is converted into Furfural through acid-catalyzed hydrolysis and dehydration. scirp.org

The hemicellulose content in cottonseed hulls ranges from 11.6% to 24.5%. cotton.orgcotton.org This concentration is comparable to or higher than that of other agricultural residues, making CSH an economically viable and abundant raw material for the biorefinery industry. cotton.orgcotton.org Research has focused on optimizing the conversion of the pentosans within CSH into Furfural, exploring various process conditions to maximize yield.

One study utilized a Box-Behnken design (BBD), a response surface methodology, to systematically investigate the effects of three key variables on Furfural yield from CSH: pretreatment with 1% sulfuric acid, the concentration of sulfuric acid used for hydrolysis, and the reaction time. cotton.org The statistical analysis confirmed that all three variables significantly impacted the Furfural yield. cotton.org Through this optimization process, a maximal Furfural yield of 14.34% was achieved under specific conditions. cotton.orgcotton.org This demonstrates the potential of CSH as a dedicated feedstock for sustainable Furfural production. cotton.org

Hemicellulose Content in Various Biomass Feedstocks

| Biomass Feedstock | Hemicellulose Content (%) | Source |

|---|---|---|

| Cottonseed Hulls (CSH) | 11.6 - 24.5 | cotton.org, cotton.org |

| Wheat Bran | 22 | cotton.org, cotton.org |

| Bagasse | 16.52 | cotton.org, cotton.org |

| Hemp | 10.60 | cotton.org, cotton.org |

| Cotton Stem | 11 | scirp.org |

| Rice Straw | 25 | scirp.org |

Pretreatment Strategies for Enhanced Furfural Production from Biomass

The efficient conversion of lignocellulosic biomass into Furfural is critically dependent on pretreatment. ucr.edu This step is essential to break down the complex and recalcitrant structure of the biomass, primarily by solubilizing the hemicellulose fraction and making the pentose sugars accessible for subsequent conversion. mdpi.com Various pretreatment strategies have been developed, each with distinct mechanisms and impacts on Furfural yield. segovia-hernandez.com Common methods include dilute acid pretreatment and ammonia (B1221849) fiber explosion (AFEX). segovia-hernandez.com

Dilute acid pretreatment is a widely used and effective method for hemicellulose hydrolysis. mdpi.comsamipubco.com This process typically involves treating the biomass with a dilute acid solution, such as sulfuric acid, at medium to high temperatures (150-220°C). segovia-hernandez.com The acid catalyzes the breakdown of hemicellulose into its constituent sugars, mainly xylose, which is then dehydrated to form Furfural. mdpi.com While this method is effective for sugar release, one of its traditional disadvantages in biofuel production—the degradation of sugars into products like Furfural—is a primary advantage in this context as it directly increases the product yield. segovia-hernandez.com Research has shown that optimizing conditions such as acid concentration, temperature, and reaction time is crucial for maximizing Furfural formation while minimizing the degradation of Furfural itself. cotton.orgsamipubco.com

Ammonia Fiber Explosion (AFEX) is another prominent pretreatment technique. segovia-hernandez.com AFEX involves treating biomass with liquid ammonia at high pressure and moderate temperatures (60-100°C), followed by a rapid pressure release. osti.govresearchgate.net This process causes the ammonia to expand, leading to a physical disruption of the biomass structure. AFEX is effective at decrystallizing cellulose and removing lignin, which enhances the accessibility of hemicellulose to catalysts for hydrolysis. researchgate.net Unlike acid pretreatment, AFEX does not significantly remove hemicellulose but makes it more accessible for enzymatic hydrolysis. osti.gov A techno-economic analysis comparing different pretreatment alternatives for Furfural production from oil palm empty fruit bunches found that the AFEX process was the most economically feasible option, yielding a higher internal rate of return and a shorter payback period compared to dilute acid or steam explosion pretreatments. researchgate.net

Comparison of Pretreatment Strategies for Furfural Production

| Pretreatment Strategy | Typical Conditions | Mechanism | Key Findings/Impact on Furfural Production | Source |

|---|---|---|---|---|

| Dilute Acid with Hot Water (DA) | 150-220°C, Dilute H₂SO₄ | Catalytic hydrolysis of hemicellulose. | Effectively solubilizes hemicellulose; degradation of pentose sugars to Furfural is an advantage, increasing yield. | mdpi.com, segovia-hernandez.com |

| Ammonia Fiber Explosion (AFEX) | 60-180°C, High-pressure liquid ammonia, rapid pressure release. | Physical disruption of biomass structure, decrystallization of cellulose. | Increases accessibility of polysaccharides for hydrolysis; shown to be more economically feasible in some techno-economic analyses. | researchgate.net, osti.gov, nih.gov |

| Autohydrolysis | 170°C for 40 min. | Uses hot, compressed water to hydrolyze hemicellulose. | Can achieve high Furfural yields (up to 73%) from the resulting hydrolysate, sometimes without an additional catalyst due to the formation of organic acids. | researchgate.net |

Production Methodologies for Furfural Einecs 285 130 8

Chemical Routes for Furfural (B47365) Synthesis

The conversion of biomass-derived sugars into furfural is a cornerstone of modern biorefineries. The principal chemical pathway involves the acid-catalyzed dehydration of C5 sugars. Research and development in this area focus on optimizing catalysts, solvent systems, and reactor configurations to enhance process efficiency and economic viability.

The most established method for furfural production is the acid-catalyzed dehydration of xylose. researchgate.net This process typically utilizes mineral acids, although solid acid catalysts are increasingly being explored to mitigate issues of corrosion and catalyst separation. researchgate.net The reaction is performed in an aqueous medium where the acid facilitates the removal of three water molecules from the xylose structure to form the furan (B31954) ring.

The acid-catalyzed conversion of xylose to furfural is a complex process with multiple proposed reaction pathways. acs.org In aqueous media, the reaction generally involves the removal of three water molecules from xylose. ncsu.edu

One commonly accepted mechanism proceeds through the following key steps:

Protonation: The reaction is initiated by the protonation of a hydroxyl group on the xylose molecule by an acid catalyst. ncsu.edu

Dehydration: A series of dehydration steps occur, leading to the formation of carbocation intermediates. ncsu.edu

Cyclization: The molecule then undergoes intramolecular cyclization.

Final Dehydration: Subsequent dehydration steps lead to the formation of the final furfural molecule.

An alternative and often more efficient pathway involves the initial isomerization of xylose (an aldose) to xylulose (a ketose). nih.govmdpi.com Xylulose dehydrates more readily and with higher selectivity to furfural compared to xylose. nih.gov This isomerization can be facilitated by Lewis acids, leading to a cascade reaction where xylose is first converted to xylulose, which is then rapidly dehydrated to furfural by a Brønsted acid. nih.gov

However, the reaction is complicated by side reactions, including the degradation of furfural through condensation or polymerization with itself or with reaction intermediates, leading to the formation of humins—insoluble, resinous byproducts. acs.org

The efficiency and selectivity of xylose dehydration to furfural are significantly influenced by the nature of the acid catalyst, specifically the presence and balance of Brønsted and Lewis acid sites. nih.gov

Lewis Acids: These are electron-pair acceptors (e.g., metal chlorides like AlCl₃, CrCl₃, SnCl₄, and metal oxides like SnO₂) that play a crucial role in the isomerization of xylose to xylulose. ucm.esnist.gov This isomerization is significant because xylulose dehydrates to furfural more rapidly and with higher selectivity than xylose. nih.gov By facilitating this initial isomerization step, Lewis acids open up a more efficient reaction pathway. nih.gov

A synergistic effect is observed when both Brønsted and Lewis acid sites are present in a catalytic system. nih.gov The Lewis acid sites promote the conversion of xylose to the more reactive xylulose intermediate, and the Brønsted acid sites then efficiently catalyze the dehydration of xylulose to furfural. nih.govnist.gov This dual-catalyst approach can lead to higher furfural yields at milder reaction conditions and shorter reaction times compared to using either type of acid alone. nih.gov For instance, combining CrCl₃ (a Lewis acid) with HCl (a Brønsted acid) has been shown to increase furfural yield from ~29% (with HCl alone) to ~39% in an aqueous phase, and up to 76% in a biphasic system. nih.gov

| Catalyst Type | Primary Role in Xylose Conversion | Examples | Impact on Furfural Yield |

| Brønsted Acid | Catalyzes the dehydration of pentoses to furfural. | H₂SO₄, HCl, Formic Acid, Sulfonated Carbons | Essential for the reaction but can promote furfural degradation. |

| Lewis Acid | Catalyzes the isomerization of xylose to the more reactive xylulose. | AlCl₃, CrCl₃, FeCl₃, SnCl₄, Zeolites | Increases reaction rate and selectivity by creating a more favorable pathway. |

| Bifunctional (Brønsted & Lewis) | Synergistically isomerizes xylose and dehydrates xylulose. | Sulfonated metal oxides, Metal-doped solid acids | Achieves higher yields and selectivity under milder conditions. |

Furfural production can be carried out using either batch or continuous processing technologies, with each approach having distinct operational characteristics. Historically, industrial production has relied on batch or semi-batch processes. researchgate.net

Continuous Processes: Continuous flow reactors, such as packed-bed reactors or microreactors, offer several advantages for furfural production. ucm.es In a continuous process, reactants are constantly fed into the reactor, and the product stream is continuously withdrawn. This allows for better control over reaction conditions, including temperature and residence time, leading to more consistent product quality. Continuous processes can achieve higher productivity and space-time yields. For example, studies comparing batch and continuous hydrogenation of furfural have shown that continuous flow reactors can lead to higher space-time yields and improved catalyst stability. The principles of process intensification, such as rapid heating and efficient product extraction, are more readily implemented in continuous systems, which can significantly increase furfural yields and reduce reactor size.

| Feature | Batch Process | Continuous Process |

| Operation | Reactants are loaded at the start; products are removed at the end. | Reactants are fed continuously; products are withdrawn continuously. |

| Productivity | Generally lower due to downtime between batches. | Higher space-time yields and overall productivity. |

| Process Control | Less precise control over residence time and reaction conditions. | Excellent control over temperature, pressure, and residence time. |

| Product Removal | Often requires semi-batch operation (e.g., steam stripping) for in-situ removal. | Integrated separation and extraction are more easily implemented. |

| Catalyst Stability | Can suffer from catalyst deactivation or poisoning over the batch duration. | Can offer improved catalyst stability and lifetime. |

| Scalability | Scaling up can be complex. | More straightforward to scale up (scaling-out). |

A significant challenge in the aqueous-phase production of furfural is its degradation into humins. researchgate.net To overcome this, biphasic solvent systems have been developed. In this approach, the reaction is conducted in an aqueous phase (containing the xylose and acid catalyst), which is in contact with a water-immiscible organic solvent. researchgate.net

As furfural is produced in the aqueous phase, it is continuously extracted into the organic phase. researchgate.net This in-situ extraction serves two primary purposes:

It removes furfural from the acidic aqueous environment where degradation reactions occur, thereby protecting it and increasing the final yield.

It shifts the reaction equilibrium towards the products, potentially increasing the conversion rate of xylose.

The choice of the organic solvent is critical and is based on properties such as high partition coefficient for furfural, low miscibility with water, thermal stability, and ease of separation from furfural. Various organic solvents, including toluene, methyl isobutyl ketone (MIBK), and greener solvents derived from biomass, have been investigated. The use of biphasic systems has been shown to dramatically improve furfural yields, in some cases from 30% in a monophasic system to over 80% in a biphasic one.

Among the various organic solvents explored for biphasic systems, γ-Valerolactone (GVL) and Cyclopentyl methyl ether (CPME) have emerged as promising green and effective options.

Water/GVL System: Gamma-valerolactone (GVL) is a renewable solvent that can be derived from lignocellulosic biomass itself. It has been shown to be an effective solvent for furfural production in biphasic systems. GVL can act as both a reaction solvent and an extraction solvent. Using a water/GVL system can accelerate the conversion rate of biomass and minimize the degradation of furfural. Researchers have demonstrated that biphasic systems using GVL can achieve high furfural yields, with reports of 81% yield in 20 minutes. The system also helps in solubilizing humins that are formed, simplifying downstream processing.

Water/CPME System: Cyclopentyl methyl ether (CPME) is considered a green solvent due to its favorable properties, including a high boiling point, low formation of peroxides, and stability under acidic conditions. In the context of furfural production, a water/CPME biphasic system has proven to be highly effective. CPME exhibits a high selectivity for extracting furfural from the aqueous phase. Studies have demonstrated that a water-CPME system can achieve high furfural yields. For example, a yield of 74% from D-xylose was reported at 170°C in a water-CPME system. In another study, using a biochar-based catalyst in a CPME-H₂O system, a furfural yield of 80.5% was generated from corncob. researchgate.net The addition of salts like NaCl to the aqueous phase can further enhance the phase separation and improve furfural yield in a CPME/H₂O system. researchgate.net

Biphasic Solvent Systems for Improved Furfural (Einecs 285-130-8) Yield and Selectivity

Utilization of Natural Hydrophobic Solvents (e.g., Terpenoids, Eugenol) for Furfural (this compound) Extraction

The use of natural hydrophobic solvents, particularly terpenoids and their derivatives, presents a sustainable and efficient alternative to conventional petroleum-derived solvents for the in situ extraction of furfural during its production. acs.org This approach, known as reactive extraction, enhances furfural yield by continuously removing it from the aqueous reaction phase, thereby minimizing degradation and side reactions. nih.govd-nb.info

Terpenoids like thymol and eugenol (B1671780) have demonstrated superior performance in furfural extraction compared to traditional solvents such as toluene and methyl isobutyl ketone (MIBK). acs.org In one study, thymol and eugenol exhibited extraction yields of 95% and 91%, respectively, which were significantly higher than those of MIBK (85%) and toluene (81%). acs.org The effectiveness of these natural solvents is attributed to favorable molecular interactions with furfural, as predicted by computational models like COSMO-RS. acs.org

Research has also explored the use of hydrophobic deep eutectic solvents (HDES) derived from natural compounds for furfural recovery. nih.govresearchgate.netku.ac.aenih.gov A deep eutectic solvent composed of thymol and decanoic acid showed a high extraction efficiency of 94.1%. nih.govku.ac.ae These natural solvents are not only effective but also offer advantages such as biodegradability, lower toxicity, and reduced environmental impact. acs.org When eugenol was used as the organic solvent in a microwave-heated biphasic system, a furfural yield of 72.8% from xylose was achieved, with a high xylose conversion of 96.7% and furfural selectivity of 75.3%. acs.org

| Solvent | Extraction Yield (%) |

|---|---|

| Thymol | 95 |

| Eugenol | 91 |

| Methyl isobutyl ketone (MIBK) | 85 |

| Toluene | 81 |

Catalytic Systems in Furfural (this compound) Production

Homogeneous acid catalysts, particularly mineral acids like sulfuric acid (H₂SO₄), are widely used in industrial furfural production. ucr.edukoreascience.kr These catalysts are effective in promoting the dehydration of xylose. acs.org However, their use is associated with challenges such as equipment corrosion, difficulties in catalyst separation and recovery, and environmental concerns. ucr.eduresearchgate.net

Research has focused on optimizing reaction conditions to maximize furfural yield while using these catalysts. For instance, with sulfuric acid, a maximum furfural yield of 59.0% was obtained at 180°C with a reaction time of 10 minutes from a 50 g/L initial xylose concentration. koreascience.kr

Organic acids like formic acid and acetic acid have emerged as more environmentally friendly alternatives. ucr.edukoreascience.kr Acetic acid is naturally released during the hydrolysis of hemicellulose and can contribute to the catalysis of the reaction. samipubco.com Formic acid, while requiring longer reaction times, has been shown to produce higher furfural yields compared to sulfuric acid under optimized conditions. A study comparing the two found that formic acid achieved a furfural yield of 65.32% at 180°C after 150 minutes, surpassing the yield obtained with sulfuric acid. koreascience.kr

| Catalyst | Catalyst Concentration | Temperature (°C) | Reaction Time (min) | Max. Furfural Yield (%) |

|---|---|---|---|---|

| Sulfuric Acid | 3 wt% | 180 | 10 | 59.0 |

| Formic Acid | 5 wt% | 180 | 150 | 65.32 |

To overcome the limitations of homogeneous catalysts, significant research has been dedicated to the development of heterogeneous solid acid catalysts. researchgate.net These catalysts offer several advantages, including ease of separation from the reaction mixture, reduced corrosion, and potential for reuse. mdpi.comresearchgate.net

A variety of solid acid materials have been investigated for furfural production:

Zeolites : These microporous aluminosilicates possess tunable acidity and shape-selective properties that can enhance furfural selectivity by limiting the formation of larger byproduct molecules. researchgate.netmdpi.com Their high surface area and defined pore structures make them effective catalysts for carbohydrate dehydration. researchgate.net

Polymeric Solids : Ion-exchange resins, such as Nafion, which consist of a perfluorinated polymer backbone with sulfonic acid groups, have proven to be robust and effective catalysts. researchgate.net They exhibit high catalytic activity and stability under the harsh conditions of xylose dehydration. researchgate.net

Sulfonated Carbon Materials : These catalysts are prepared by sulfonating carbonaceous materials derived from biomass, creating materials with a high density of acidic -SO₃H groups. researchgate.net A bifunctional solid acid catalyst derived from flax straw, for example, achieved a furfural yield of 64.7% with a selectivity of 88.0%. researchgate.net

Metal Chlorides and Oxides : Various metal compounds, including metal chlorides, have been explored as catalysts. researchgate.net Additionally, materials like hectorites and fluorohectorites, which are types of clay, have been synthesized and tested, showing good catalytic efficiency, especially at short reaction times under microwave irradiation. mdpi.comupc.edu

The performance of these catalysts is influenced by their physicochemical properties, such as pore structure, surface area, and the type and strength of acid sites (both Brønsted and Lewis acids). researchgate.netresearchgate.net

A key advantage of heterogeneous catalysts is their potential for reusability and regeneration, which is crucial for developing economically viable and sustainable furfural production processes. researchgate.netresearchgate.net Catalyst deactivation can occur due to coking, where carbonaceous deposits (humins) form on the catalyst surface, blocking active sites. ucr.edusemanticscholar.org

Studies have demonstrated the excellent reusability of certain solid acid catalysts. For example, the polymeric catalyst Nafion 117 was used for 15 repeated cycles of xylose dehydration without any discernible change in its catalytic activity. researchgate.net Solid acid catalysts made from hectorites have also been noted for their potential to be reused. mdpi.comupc.edu

Regeneration of deactivated catalysts is an important area of research. Methods for regeneration can include washing with organic or inorganic solvents or controlled oxidation to burn off carbonaceous deposits. semanticscholar.org For instance, spent industrial catalysts have been regenerated using a mixture of oxalic acid and ethanol (B145695), which was shown to increase the furan yield significantly. semanticscholar.org The ability to effectively regenerate and reuse catalysts reduces operational costs and minimizes waste, contributing to a more circular economy in biorefining. semanticscholar.org

Advanced Heating Techniques for Furfural (this compound) Production

Conventional heating methods in chemical reactors often suffer from slow heat transfer and non-uniform temperature distribution, which can negatively impact reaction efficiency and selectivity. Advanced heating techniques, such as microwave irradiation, offer significant improvements for furfural production.

Microwave-assisted heating has emerged as a highly effective technology for enhancing the kinetics of furfural production. nih.govd-nb.inforesearchgate.net Unlike conventional heating, which transfers energy via conduction and convection, microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction medium, resulting in rapid and uniform heating. mdpi.comupc.edu

The primary advantages of using microwave heating for furfural synthesis include:

Accelerated Reaction Rates : Microwave irradiation can dramatically reduce reaction times. For example, full conversion of xylose was achieved in just 15 minutes under microwave conditions, compared to 360 minutes with traditional heating in a biphasic system. nih.gov

Improved Yields and Selectivity : In biphasic systems (water-organic solvent), microwaves can selectively heat the polar aqueous phase where the reaction occurs, while the less polar organic phase, which extracts the furfural, remains cooler. nih.govd-nb.info This temperature difference suppresses the degradation of furfural in the organic phase, leading to a significant "yield boost." nih.govd-nb.info Optimal furfural yields of approximately 80 mol% have been achieved with this synergistic combination of microwave heating and reactive extraction, a substantial improvement over the 60-65 mol% obtained under conventional biphasic conditions. nih.govd-nb.info

Energy Efficiency : By localizing energy transfer to the reactants, microwave heating can be more energy-efficient than conventional methods that heat the entire reactor vessel. mdpi.com

Kinetic models developed for biphasic reactors with microwave heating confirm that optimal conditions for furfural production occur at higher temperatures (e.g., 170°C) and short reaction times, where yields can reach up to 85%. researchgate.net

| Heating Method | Time for Full Xylose Conversion (min) | Optimal Furfural Yield (mol%) |

|---|---|---|

| Conventional Heating (Biphasic) | 360 | ~60-65 |

| Microwave Heating (Biphasic) | 15 | ~80 |

Biological Routes for Furfural (this compound) Production

The production of furfural from lignocellulosic biomass is predominantly a chemo-catalytic process, involving the acid-catalyzed dehydration of C5 sugars, primarily xylose. scirp.orgresearchgate.net Currently, there are no established direct biological routes for the synthesis of furfural from biomass using microorganisms or isolated enzymes in a single step. The term "bioconversion" or "biological route" in the context of furfural production typically refers to the enzymatic hydrolysis of the hemicellulose fraction of biomass to release pentose (B10789219) sugars like xylose. scirp.orgresearchgate.net This biological upstream processing is a critical step in the biorefinery concept, creating a xylose-rich stream that is then subjected to chemical conversion.

Enzymatic Hydrolysis: Hemicellulose, a major component of lignocellulosic biomass, is depolymerized into its constituent monosaccharides, mainly xylose, using specific enzymes. monash.edunih.gov This step avoids the harsh conditions and by-product formation associated with acid hydrolysis of the raw biomass.

Chemical Dehydration: The resulting xylose-rich aqueous solution is then heated in the presence of an acid catalyst to dehydrate the xylose into furfural. raineslab.comresearchgate.net

While microorganisms are not used to produce furfural directly, significant research has been conducted on engineering microbial tolerance to furfural. nih.govnih.govresearchgate.net Furfural is a known inhibitor of many microbial fermentation processes, and developing robust strains is crucial for integrated biorefineries where furfural might be present in streams intended for biofuel production. researchgate.net Furthermore, some microbes, like certain strains of Pseudomonas putida, possess native metabolic pathways to degrade furfural, typically by reducing it to the less toxic furfuryl alcohol. researchgate.net This is a detoxification mechanism for the microorganism, rather than a production pathway.

Challenges and Strategies for Improving Furfural (this compound) Yield and Selectivity

The industrial production of furfural has historically been hampered by relatively low yields, often around 50% of the theoretical maximum from pentosans. raineslab.commdpi.com This inefficiency stems from the same reactive conditions that promote furfural formation also instigating a series of competing side reactions. nih.gov The primary challenges are the degradation of the xylose precursor and the subsequent degradation of the furfural product itself, leading to the formation of undesirable by-products, including polymeric solids known as humins. nih.govrsc.org

Key challenges include:

Side Reactions: Under acidic and high-temperature conditions, xylose can degrade into other products, such as formic acid. nih.gov More significantly, the newly formed furfural is highly reactive and can participate in condensation and resinification reactions with itself or with xylose intermediates. nih.gov

Humin Formation: This is a major cause of yield loss and operational issues. Humins are complex, furan-rich, dark-colored polymers that precipitate from the reaction mixture, causing reactor fouling and complicating product purification. researchgate.netacs.org

Process Conditions: Achieving a high conversion of xylose requires high temperatures, but these same conditions accelerate the rate of furfural degradation and humin formation, creating a narrow optimal operating window. mdpi.com

To overcome these challenges and enhance furfural yield and selectivity, several strategies have been developed:

Catalyst Development: While mineral acids like sulfuric acid are common, research has focused on solid acid catalysts (e.g., zeolites, sulfated zirconia) that can offer improved selectivity and easier separation and reuse. mdpi.comnih.gov The combination of Brønsted and Lewis acids has also been shown to be effective, where the Lewis acid can isomerize xylose to xylulose, which is then dehydrated by the Brønsted acid. mdpi.com

Solvent Systems: The use of biphasic solvent systems, where an organic solvent is added to the aqueous reaction medium, is a highly effective strategy. rsc.orgresearchgate.net Furfural is more soluble in the organic phase and is extracted from the aqueous phase as it is formed, protecting it from degradation reactions. rsc.orgacs.org

Process Intensification: Technologies that enable the rapid removal of furfural from the reactive environment are crucial. This is the most direct way to prevent product loss and is a central strategy for improving yield.

The mitigation of side reactions, particularly the formation of humins, is paramount for achieving high furfural yields. Humins are primarily formed through complex condensation polymerization pathways. The mechanism can involve the reaction of furfural with xylose intermediates or through furfural self-condensation. nih.govresearchgate.net Experimental evidence suggests that aldol addition and condensation are key reaction pathways in humin growth. researchgate.netacs.org

The formation of humins is understood to proceed via several routes:

Condensation of furfural with xylose: The aldehyde group of furfural can react with xylose.

Self-condensation of furfural: Multiple furfural molecules can polymerize.

Reactions involving intermediates: The dehydration of xylose proceeds through several intermediates which can also be incorporated into the humin structure. researchgate.net

Strategies to specifically suppress these unwanted reactions focus on controlling the reaction chemistry and environment:

Optimizing Reaction Conditions: Carefully controlling temperature, pressure, and reaction time can minimize the window for furfural to degrade. Shorter residence times at higher temperatures can favor furfural formation over its subsequent destruction. nih.govacs.org

Use of Additives: The addition of certain salts, like NaCl, has been shown to promote the dehydration of xylose while also aiding in the phase separation of biphasic systems, which helps protect the furfural product. researchgate.net

Biphasic Systems: As mentioned, using a water-immiscible organic solvent (e.g., toluene, methyl isobutyl ketone (MIBK), 2-sec-Butylphenol) creates a system where furfural is continuously extracted from the aqueous phase where the acid catalyst and degradation reactions reside. researchgate.netnih.govacs.org This partitioning effect dramatically reduces the concentration of furfural in the reactive phase, thereby kinetically suppressing the rate of humin formation, which is often a second-order reaction with respect to furfural concentration. researchgate.net

Immediate Product Removal: The most effective strategy is to physically remove furfural from the reaction zone as soon as it is formed, which is the focus of the subsequent section.

To prevent the degradation of the newly formed furfural, various in-situ product recovery techniques have been developed. These methods aim to continuously remove furfural from the hot, acidic liquid phase, thereby maximizing yield and selectivity. mdpi.comacs.org The primary approaches include reactive distillation (or stripping) and liquid-liquid extraction.

Reactive Distillation/Stripping: In this process, the reaction and separation occur within the same unit. As furfural is produced in the liquid phase, its relatively high volatility (often as an azeotrope with water) allows it to be continuously removed with the vapor stream. mdpi.comresearchgate.net This technique, also referred to as steam stripping or hydrothermal reactive distillation (HRD), effectively minimizes the residence time of furfural in the reactor, preventing degradation and achieving yields reported to be over 75-80%. researchgate.netacs.org Stripping can be performed with steam or an inert gas like hydrogen. acs.org Reactive distillation provides a significant advantage by immediately separating furfural, thus minimizing the formation of humins and other by-products. researchgate.net

Liquid-Liquid Extraction: This method is employed in biphasic reactor systems. An organic solvent that is immiscible with water is chosen for its high affinity for furfural. acs.org As furfural is synthesized in the aqueous phase containing the catalyst, it is immediately partitioned into the organic phase. acs.org This protects the furfural from the acidic environment and prevents it from participating in further reactions. The furfural can then be recovered from the organic solvent in a separate distillation step. mdpi.comacs.org This approach can significantly increase furfural yields compared to monophasic aqueous systems. rsc.org

The table below summarizes and compares various methods for the continuous removal of furfural.

Table 1: Comparison of Continuous Furfural Removal Methodologies

| Method | Principle | Typical Solvents/Agents | Reported Yields | Advantages | Challenges |

|---|---|---|---|---|---|

| Reactive Distillation / Steam Stripping | Continuous removal of volatile furfural from the reaction liquid via the vapor phase. mdpi.comresearchgate.net | Steam, Nitrogen, Hydrogen gas. acs.org | >75-83% researchgate.net | High purity of recovered furfural; minimizes humin formation effectively. | Energy-intensive due to steam generation; produces a dilute aqueous furfural stream. mdpi.comacs.org |

| Liquid-Liquid Extraction | Partitioning of furfural from the aqueous reaction phase into an immiscible organic solvent. acs.org | Toluene, Methyl Isobutyl Ketone (MIBK), Butyl Chloride, 2-sec-Butylphenol, Deep Eutectic Solvents (DESs). researchgate.netmdpi.comaidic.itacs.org | ~70-85% acs.orgua.pt | High selectivity; protects furfural from degradation; can concentrate the product. rsc.orgacs.org | Solvent recovery and recycling costs; potential for solvent loss; process complexity. ucr.edu |

| Reactive Extraction in Millireactors | Utilizes the enhanced mass transfer in micro/millireactors for rapid in-situ extraction in a biphasic system. acs.org | Toluene acs.org | ~70% selectivity at ~80% conversion in <2.5 min. acs.org | Excellent control of reaction time; enhanced mass/heat transfer; minimal humin formation. acs.org | Scalability for industrial production can be a challenge. |

Catalytic Transformations and Valorization of Furfural Einecs 285 130 8

Furfural (B47365) (Einecs 285-130-8) as a Precursor to Furan-Based Chemicals

Furfural is a foundational molecule for the synthesis of a diverse family of furan-based chemicals. kmutnb.ac.thsci-hub.sefuran.com Its aldehyde group and conjugated double bond system are reactive sites for numerous chemical conversions. mpob.gov.my Through processes like hydrogenation, hydrogenolysis, and oxidation, furfural is upgraded to compounds such as furfuryl alcohol, furoic acid, methylfuran, and tetrahydrofuran (B95107). sci-hub.seacs.org These derivatives are integral to various industries, serving as solvents, resins, pharmaceuticals, and agricultural chemicals. sci-hub.se The strategic conversion of furfural is central to producing biochemicals and biofuels, positioning it as a critical component in the bio-based economy. ucr.edu

Selective Hydrogenation of Furfural (this compound)

The selective hydrogenation of furfural is a widely studied and versatile pathway for producing a range of valuable chemicals. mdpi.com Depending on the catalyst and reaction conditions, the hydrogenation can target the aldehyde group, the furan (B31954) ring, or both, leading to different products. acs.orgmdpi.com This flexibility allows for the tailored synthesis of specific molecules like furfuryl alcohol, tetrahydrofurfuryl alcohol, 2-methylfuran (B129897), and cyclopentanone (B42830). mdpi.com

The most common hydrogenation product of furfural is furfuryl alcohol (FOL), achieved by the selective reduction of the aldehyde group while preserving the furan ring. oup.comrsc.org This transformation is of significant industrial importance, as approximately 62% of globally produced furfural is converted to FOL. rsc.org Furfuryl alcohol is a key intermediate used in the production of foundry resins, polymers, and fine chemicals. oup.comrsc.org

A variety of catalytic systems have been developed for this conversion, with a focus on achieving high selectivity and yield under mild conditions. Copper-based catalysts are traditionally used in industrial processes, though they often require high temperatures and pressures. mdpi.com Research has explored numerous alternatives, including noble metals like platinum (Pt) and non-noble metals like cobalt (Co) and nickel (Ni), often supported on materials like silica (B1680970) (SiO2), carbon, or silicon carbide. mdpi.comoup.comrsc.orgmdpi.comnih.gov

Recent advancements have focused on developing highly efficient catalysts that operate under milder conditions. For example, a Pt/SiC–C catalyst has demonstrated complete furfural conversion with over 99% selectivity to FOL at room temperature (25 °C) and low hydrogen pressure (1 MPa) in water. rsc.org Similarly, bimetallic catalysts, such as CuNi/SiO2, have shown remarkable performance, achieving a 99.4% yield of furfuryl alcohol at 55 °C and 2 MPa H2. mdpi.com Photocatalytic methods using TiO2 under metal-free conditions have also been explored, yielding nearly quantitative conversion to FOL. oup.com

Table 1: Performance of Various Catalysts in the Hydrogenation of Furfural to Furfuryl Alcohol

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Furfural Conversion (%) | Furfuryl Alcohol Selectivity/Yield (%) | Reference |

| 20 wt.% Cu/SiO₂ | 150 | 2.0 | - (Vapor Phase) | High | >99% Selectivity | oup.com |

| Co/SBA-15 | 150 | 2.0 | Isopropanol | >95% | 96% Selectivity | nih.gov |

| 0.5%Ni-10%Cu/SiO₂ | 55 | 2.0 | Ethanol (B145695) | 99.4% | 99.9% Selectivity | mdpi.com |

| 3 wt% Pt/SiC-C | 25 | 1.0 | Water | ~100% | >99% Selectivity | rsc.org |

| PtCo/C | 35 | 0.1 | Water | 100% | 100% Yield | rsc.org |

Furfural can be converted to cyclopentanone (CPO) and its derivatives through a multi-step process known as hydrogenative ring rearrangement. mdpi.comresearchgate.net This pathway is of significant interest as CPO is a valuable chemical intermediate used in the production of polymers and as a solvent in the electronics industry. mdpi.com The reaction typically occurs in an aqueous phase and requires a bifunctional catalyst possessing both metal sites for hydrogenation and acid sites (specifically Lewis acids) for the rearrangement of the furan ring. mdpi.comnih.govresearchgate.net

The process involves several steps: hydrogenation of the carbonyl group, rearrangement of the furan ring, dehydration, and subsequent hydrogenation of the resulting carbon-carbon double bond. mdpi.com Palladium (Pd)-based catalysts have shown excellent performance for this transformation under relatively mild conditions. mdpi.com The support material, which provides the necessary Lewis acidity, plays a crucial role. Metal-organic frameworks (MOFs) and pyrochlore (B1171951) oxides have been investigated as effective supports. mdpi.comacs.org

For instance, a defective Pd/UiO-66-NO2 catalyst, a type of MOF, exhibited a high CPO selectivity of 96.6% with a furfural conversion of 98.9%. nih.govresearchgate.net The Lewis acidity, which can be tuned by creating defects in the MOF structure, is key to promoting the ring rearrangement and achieving high selectivity towards CPO. nih.govresearchgate.net Similarly, Pd supported on pyrochlore oxides like Y2(Sn0.7Ce0.3)2O7-δ has achieved a CPO yield of 95.0%. acs.org The product selectivity between cyclopentanone and other hydrogenated products like furfuryl alcohol can be modulated by controlling reaction conditions and the properties of the catalyst support. rsc.org

Table 2: Catalytic Performance in the Hydrogenative Ring Rearrangement of Furfural to Cyclopentanone

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Furfural Conversion (%) | Cyclopentanone Yield/Selectivity (%) | Reference |

| Pd/Fe-MIL-100 | 160 | 3.0 | Water | 99.0% | 92.2% Yield | mdpi.com |

| Defective Pd/UiO-66-NO₂ | 160 | 3.0 | Water | 98.9% | 96.6% Selectivity | nih.govresearchgate.net |

| Pd/Y₂(Sn₀.₇Ce₀.₃)₂O₇₋δ | 160 | 3.0 | Water | >99% | 95.0% Yield | acs.org |

| Pt/NC-BS-800 | 150 | 3.0 | Water | >99% | >76% Yield | rsc.org |

The hydrogenolysis of furfural can yield pentanediols (PeDs), which are valuable bifunctional monomers for the synthesis of bio-based polymers like polyesters. acs.orgrsc.org The primary products are 1,2-pentanediol (B41858) (1,2-PeD) and 1,5-pentanediol (B104693) (1,5-PeD), which are formed through the cleavage of C-O bonds within the furan ring. mdpi.com This transformation is challenging as it requires catalysts that can facilitate both hydrogenation and ring-opening reactions under specific conditions. nih.gov

The reaction often proceeds through furfuryl alcohol (FA) or tetrahydrofurfuryl alcohol (THFA) as intermediates. nih.gov Bifunctional catalysts are typically required. For the direct, one-step conversion of furfural to 1,4-pentanediol (B150768) (a structural isomer of 1,5-PeD), a dual catalyst system combining a solid acid (Amberlyst-15) and a metal catalyst (Ru-FeOx/AC) has been shown to be effective, affording an 86% yield. rsc.org

For the production of 1,2-PeD, catalysts such as Pt/HT and Pd/MMT-K10 have been used, achieving yields of 73% and 66%, respectively, directly from furfural. nih.gov More recently, a Pt–Fe bimetallic catalyst supported on magnesium titanate (MT) has demonstrated a high production rate of 1,2-PeD under very mild conditions (140 °C and 0.1 MPa H2). rsc.org The electronic interaction between platinum and iron weakens the hydrogenation of the furan ring, thereby promoting the selective ring-opening to 1,2-PeD. rsc.org

Table 3: Catalytic Systems for the Conversion of Furfural to Pentanediols

| Catalyst | Product | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Reference |

| Amberlyst-15 + Ru-6.3FeOx/AC | 1,4-Pentanediol | 100 | 6.0 | 86% | rsc.org |

| Pd/MMT-K10 | 1,2-Pentanediol | 180 | 6.0 | 66% | nih.gov |

| 0.1Pt0.05Fe/MT | 1,2-Pentanediol | 140 | 0.1 | High Productivity | rsc.org |

| Rh-Ir-ReOx/SiO₂ | 1,5-Pentanediol | 120 | 6.0 | 71.1% | nih.gov |

Gamma-valerolactone (GVL) is a highly valuable, biomass-derived platform molecule with applications in the production of biofuels and biopolymers. rsc.org The synthesis of GVL from furfural is a multi-step cascade reaction that typically involves hydrogenation, hydrolysis, and further reduction steps. mdpi.comresearchgate.net The process can be catalyzed by bifunctional systems that possess both Lewis and Brønsted acid sites. researchgate.netrsc.org

One common pathway involves the initial conversion of furfural to furfuryl alcohol, which then undergoes ring-opening and hydrolysis to form levulinic acid (LA) or its esters. mdpi.comchula.ac.th These intermediates are then hydrogenated to 4-hydroxypentanoic acid, which subsequently undergoes intramolecular esterification (lactonization) to form GVL. mdpi.comresearchgate.net

Various catalytic systems have been developed for the one-pot conversion of furfural to GVL. Zeolite-based catalysts, such as Sn-Al-Beta and Hf-Al-USY, have proven effective. researchgate.netrsc.org These materials provide the necessary balance of Lewis acid sites (from Sn or Hf) for transfer hydrogenation reactions and Brønsted acid sites (from Al) for hydrolysis and dehydration. researchgate.netrsc.org For example, a Sn-Al-Beta zeolite catalyst achieved a GVL yield of up to 60% at 180 °C. researchgate.net A hierarchically structured Hf-Al-USY zeolite has also demonstrated high performance due to the synergistic effect of its acid sites and improved mass transfer properties. rsc.org

Table 4: Catalytic Performance in the One-Pot Conversion of Furfural to GVL

| Catalyst | Temperature (°C) | Solvent | GVL Yield (%) | Reference |

| Co- and Pt-doped ZSM-5 | 140 | 2-propanol | 53.3% | mdpi.com |

| HfCl₄-mediated system | 180 | 2-butanol | 95.1% | rsc.org |

| Sn-Al-Beta 7 | 180 | 2-butanol | 60% | researchgate.net |

| Hf-Al-USY | 180 | 2-butanol | 78.4% | rsc.org |

Selective Oxidation of Furfural (this compound)

The selective oxidation of furfural opens pathways to another class of valuable chemicals, including furoic acid, maleic anhydride (B1165640), and succinic acid. mdpi.comacs.orgrsc.org This transformation typically targets the aldehyde group or involves oxidative cleavage of the furan ring. acs.org

Furoic acid is a direct oxidation product with applications in pharmaceuticals, food preservation, and as a precursor to other chemicals like 2,5-furandicarboxylic acid (FDCA), a monomer for green plastics. mdpi.commagtech.com.cnuniovi.es Catalysts like Ag/TiO2 and Au/TiO2 have been shown to be highly effective for the selective oxidation of furfural to furoic acid, often in aqueous solutions using air or oxygen as the oxidant. mdpi.comuniovi.es Whole-cell biocatalysis using Pseudomonas putida has also achieved quantitative conversion of furfural to furoic acid. frontiersin.org

Maleic anhydride, a large-market commodity chemical traditionally derived from petroleum, can be produced from furfural through gas-phase or liquid-phase oxidation. nih.govrsc.org Vanadium-based catalysts, such as VOx/Al2O3 and Mo-V-O systems, are commonly used for this transformation. nih.govrsc.org For example, a VOx/Al2O3 catalyst can achieve a 73% yield of maleic anhydride in gas-phase oxidation at 320 °C (593 K). nih.govresearchgate.net In the liquid phase, a system using H2O2 as the oxidant and formic acid as the solvent has afforded a maleic acid yield of 95%. rsc.org

Other oxidation products include succinic acid, which can be formed with a 53% yield using a Lewis acidic Sn-Beta catalyst and H2O2 as the oxidant. acs.org Additionally, 2(5H)-furanone, an important intermediate for various chemicals, can be synthesized from furfural oxidation. acs.orgresearchgate.net

Table 5: Overview of Catalytic Systems for Selective Furfural Oxidation

| Catalyst | Oxidant | Product | Yield (%) | Reference |

| VOx/Al₂O₃ | O₂ (gas phase) | Maleic Anhydride | 73% | nih.gov |

| Ag/TiO₂ | Air | Furoic Acid | High | mdpi.com |

| Sn-Beta | H₂O₂ | Succinic Acid | 53% | acs.org |

| CuMoO₄ | H₂O₂ | 2(5H)-Furanone | 66% | acs.org |

| Mo₄VO₁₄ | O₂ | Maleic Anhydride | 65% | rsc.org |

| Au/TiO₂ | O₂ | Furoic Acid | High | uniovi.es |

| Formic Acid (catalyst-free) | H₂O₂ | Maleic Acid | 95% | rsc.org |

Compound Name Reference Table

| Common Name/Abbreviation | Chemical Name |

| 1,2-PeD | 1,2-Pentanediol |

| 1,4-PeD | 1,4-Pentanediol |

| 1,5-PeD | 1,5-Pentanediol |

| 2(5H)-Furanone | But-2-en-4-olide |

| CPO | Cyclopentanone |

| FA | Furfuryl Alcohol |

| FDCA | 2,5-Furandicarboxylic Acid |

| FOL | Furfuryl Alcohol |

| Furfural | Furan-2-carbaldehyde |

| Furoic Acid | Furan-2-carboxylic Acid |

| GVL | Gamma-Valerolactone |

| LA | Levulinic Acid |

| Maleic Anhydride | Furan-2,5-dione |

| PeD | Pentanediol |

| THFA | Tetrahydrofurfuryl Alcohol |

| THF | Tetrahydrofuran |

Production of C4 and C5 Chemicals via Oxidation

The selective oxidation of furfural is a key strategy for producing C4 and C5 chemicals, which are valuable precursors for polymers and other industrial materials. rsc.orgresearchgate.net This process typically involves the cleavage of the furan ring or the oxidation of the aldehyde group, leading to a variety of dicarboxylic acids and lactones. rsc.org

The liquid-phase oxidation of furfural using hydrogen peroxide (H₂O₂) as an oxidant is a widely studied and promising route. rsc.orgworldscientific.com The product distribution is highly dependent on the catalyst employed. For instance, using heterogeneous acid catalysts can yield important C4 building blocks like succinic acid and maleic acid. oup.comacs.org

Research has shown that solid acid catalysts, such as the sulfonic acid resin Amberlyst-15, can effectively catalyze the oxidation of furfural to succinic acid in an aqueous medium with H₂O₂. oup.comresearchgate.net Under optimized conditions (353 K), a succinic acid yield of 72% has been reported. acs.org The reaction network is complex, involving intermediates like 2(3H)-furanone, which is then converted to succinic acid. acs.org Other byproducts can include maleic acid, furoic acid, and formic acid. oup.com

Lewis acid catalysts like Sn-Beta have also been investigated, showing a 53% yield of succinic acid under optimized conditions. acs.org Niobia (Nb₂O₅) used as a heterogeneous catalyst with H₂O₂ has been found to produce tartaric acid as the main product, with succinic acid and 2(5H)-furanone as secondary products. rsc.org Similarly, sulfated zirconia catalysts have been used, yielding maleic and succinic acids, along with 5-hydroxy-2(5H)-furanone. acs.org

The oxidation to maleic acid is another significant pathway. acs.org A catalyst system of titanium silicate (B1173343) (TS-1) and acetic acid with H₂O₂ has been shown to efficiently produce maleic acid. acs.orgacs.org Electrocatalytic oxidation presents another advanced method; a bimetallic oxide catalyst (MnCeOₓ) derived from a metal-organic framework (MOF) achieved a maleic acid yield of 67.4%. rsc.org A bromide and base mixture has also been patented as a catalyst, reporting maleic acid yields up to 68.04% with a furfural conversion rate of over 99%. google.com

The table below summarizes the catalytic performance of various systems in the oxidation of furfural.

| Catalyst | Oxidant | Main Product(s) | Yield/Selectivity | Reference |

| Amberlyst-15 | H₂O₂ | Succinic Acid | 72% Yield | acs.org |

| Sn-Beta | H₂O₂ | Succinic Acid | 53% Yield | acs.org |

| Niobia (Nb₂O₅) | H₂O₂ | Tartaric Acid, Succinic Acid | - | rsc.org |

| MnCeOₓ (from MOF) | - (Electrocatalysis) | Maleic Acid | 67.4% Yield | rsc.org |

| Bromide-Base mixture | - | Maleic Acid | up to 68.04% Yield | google.com |

| TS-1 / Acetic Acid | H₂O₂ | Maleic Acid | Good Yields | acs.org |

Other Catalytic Processes of Furfural

Beyond oxidation, several other catalytic routes are pivotal for the valorization of furfural.

Hydrogenolysis is a crucial process for converting furfural into valuable biofuels and chemical intermediates by cleaving carbon-oxygen bonds with the aid of hydrogen. Key products from furfural hydrogenolysis include furfuryl alcohol (FOL), 2-methylfuran (MF), and 2-methyltetrahydrofuran (B130290) (MTHF). acs.org The reaction typically proceeds in stages, with the initial hydrogenation of furfural to the intermediate furfuryl alcohol, followed by the hydrogenolysis of the C-OH bond to produce 2-methylfuran. acs.orgmdpi.com

Copper-based catalysts are widely studied for this transformation. For example, a rhenium-promoted copper catalyst (Cu₁Re₀.₁₄) demonstrated high efficiency, achieving an 86.4% yield of 2-methylfuran at 200 °C and 20 bar H₂. rsc.org The presence of oxophilic species like Rhenium (Re) is believed to promote the cleavage of the C-OH bond in the furfuryl alcohol intermediate, enhancing the production of 2-methylfuran. rsc.orgresearchgate.net Bimetallic and trimetallic catalysts often show superior performance compared to monometallic ones due to synergistic effects between the different metal sites. acs.org For instance, catalysts like Cu-Re, Ni-Co, and Ni-Cu have shown promising activity for producing MF and MTHF. acs.org

The following table presents findings from studies on furfural hydrogenolysis.

| Catalyst | Key Product(s) | Yield/Selectivity | Reaction Conditions | Reference |

| Cu₁Re₀.₁₄/Al₂O₃ | 2-Methylfuran | 86.4% Yield | 200 °C, 20 bar H₂, 6 h | rsc.org |

| CuAl | 2-MF & 2-MTHF | 54.0% Combined Yield | 220 °C | researchgate.net |

| WCuAl | 2-MF & 2-MTHF | 89.0% Combined Yield | 220 °C | researchgate.net |

| Ni/BC | 2-Methylfuran | - | Liquid Phase | mdpi.com |

Decarbonylation is the process of removing a carbon monoxide (CO) molecule from furfural to produce furan, a foundational chemical for synthesizing solvents and polymers. researchgate.netjst.go.jp This reaction is often catalyzed by metal catalysts, particularly those based on palladium (Pd), at mild conditions (temperatures below 250°C). nih.govresearchgate.net However, acid catalysts like HZSM-5 can also facilitate this transformation. researchgate.net

Studies have shown that titania-supported palladium nanoparticles are effective for liquid-phase decarbonylation. jst.go.jp The activity is linked to the size of the Pd nanoparticles, with smaller particles exhibiting higher performance, suggesting that coordinatively unsaturated Pd atoms at edge and corner sites are the active species. jst.go.jp Nickel-based catalysts have also been explored. For example, a 5 wt% Ni on SBA-15 silica catalyst achieved 100% furfural conversion with 98% selectivity to furan at 230°C in the vapor phase. scirp.org The reaction mechanism on metal surfaces can involve the formation of an acyl intermediate which then decomposes to furan and CO. scirp.org Theoretical studies on a Ni/MgO surface suggest that multi-site catalysts have better activity due to a favorable C-C bond-breaking pathway. acs.org

Reductive amination of furfural is a primary route for the synthesis of furfurylamine (B118560), an important intermediate for pharmaceuticals, agrochemicals, and polymers. sandermanpub.netmdpi.com This reaction is a cascade process that typically begins with the formation of an imine intermediate from furfural and an amine source (commonly ammonia), followed by the hydrogenation of the imine to the final amine product. mdpi.comchemrxiv.org

A variety of catalysts, both noble and non-noble metal-based, have been developed for this transformation. Noble metal catalysts like Rhodium (Rh) and Ruthenium (Ru) on supports such as Al₂O₃ or Nb₂O₅ have shown high efficiency. sandermanpub.netrsc.org For instance, a Rh/Al₂O₃ catalyst achieved approximately 92% selectivity for furfurylamine at 80°C. rsc.org However, due to the high cost of noble metals, research has also focused on developing catalysts from more abundant metals. sandermanpub.net Raney Ni has been demonstrated to be an effective non-noble catalyst, achieving 96.3% selectivity to furfurylamine under optimized conditions (130 °C, 2.0 MPa H₂). sandermanpub.net Bimetallic catalysts, such as NiPd/SiO₂, have also been developed to improve activity and stability, yielding 91.6% furfurylamine. academax.com

The reaction pathway can be influenced by competitive side reactions, such as the direct hydrogenation of furfural to furfuryl alcohol or the formation of secondary amines. chemrxiv.org Therefore, catalyst selection and the optimization of reaction parameters like temperature, pressure, and reactant ratios are critical for achieving high selectivity towards the desired primary amine. rsc.org

| Catalyst | Amine Source | Key Product | Yield/Selectivity | Reaction Conditions | Reference |

| Raney Ni | Ammonia (B1221849) | Furfurylamine | 96.3% Selectivity | 130 °C, 2.0 MPa H₂ | sandermanpub.net |

| Rh/Al₂O₃ | Aqueous Ammonia | Furfurylamine | ~92% Selectivity | 80 °C, 2 h | rsc.org |

| Ru/Nb₂O₅ | Ammonia | Furfurylamine | 89% Yield | 70 °C | sandermanpub.net |

| NiPd(1:4)/SiO₂ | Aqueous Ammonia | Furfurylamine | 91.6% Yield | 130 °C, 2.0 MPa H₂ | academax.com |

| Raney Co | Ammonia | Furfurylamine | 98.9% Yield | 120 °C, 1.0 MPa H₂ | sandermanpub.net |

Design and Stability of Catalytic Systems for Furfural Transformation

The industrial viability of furfural conversion processes heavily relies on the development of active, selective, and, most importantly, stable catalysts. lidsen.comnih.gov Heterogeneous catalysts are generally preferred due to their ease of separation from the reaction products and potential for reuse. lidsen.comresearchgate.net

The design of heterogeneous catalysts for furfural transformation is a complex task, as the reactions often require specific properties and can involve various raw materials and intermediates. lidsen.com Supported metal catalysts are the most extensively investigated class. The choice of both the active metal and the support material is crucial as it influences product distribution. acs.org

For hydrogenation and hydrogenolysis, non-precious metals like copper (Cu), nickel (Ni), and cobalt (Co) are often used. acs.org Copper-based catalysts are noted for their ability to selectively hydrogenate the C=O bond to produce furfuryl alcohol. nih.gov The addition of promoters or creating bimetallic catalysts can significantly enhance performance. For example, adding cobalt to a copper catalyst improved furfuryl alcohol selectivity, likely due to better metal particle dispersion. nih.gov The support material also plays a critical role; supports like Al₂O₃, SiO₂, and various metal oxides can influence the dispersion of the active metal and provide acidic or basic sites that participate in the reaction. nih.govmdpi.com

Catalyst stability is a major challenge. Deactivation can occur through several mechanisms, including:

Sintering: Metal nanoparticles can agglomerate at high temperatures, leading to a loss of active surface area.

Leaching: The active metal can dissolve into the liquid reaction medium, particularly under harsh conditions.

Fouling or Coking: Carbonaceous deposits (coke or tars) can form on the catalyst surface, blocking active sites. google.com

For instance, a Cu-MOF catalyst used for furfural hydrogenation to furfuryl alcohol showed a decrease in activity after four cycles, which was attributed to the formation of inactive Cu(0) species. researchgate.net In contrast, some catalysts exhibit excellent stability. A Ru(OH)ₓ/ZrO₂ catalyst was reused five times for the hydrogenation of 5-hydroxymethylfurfural (B1680220) (a related furanic aldehyde) without a significant loss of activity. nih.gov Similarly, Ni-based catalysts derived from 2D metal-organic frameworks (MOFs) showed impressive stability in furfural hydrogenation. acs.org Designing catalysts with strong metal-support interactions, such as those observed in Cu/Al₂O₃ catalysts enhanced with ReOₓ and WOₓ, can help prevent deactivation and maintain catalytic performance over time. acs.org

Bimetallic Catalysts in Furfural (this compound) Hydrogenation

Bimetallic catalysts have garnered significant attention in the scientific community for the hydrogenation of furfural due to their often superior activity, selectivity, and stability compared to their monometallic counterparts. The synergistic effects between two distinct metals can lead to enhanced catalytic performance by modifying electronic properties, increasing dispersion of active sites, and facilitating hydrogen activation and spillover.

A variety of bimetallic systems have been investigated for the selective hydrogenation of furfural to furfuryl alcohol. For instance, copper-based bimetallic catalysts are widely studied. The introduction of a second metal, such as nickel (Ni), to a copper (Cu) catalyst can significantly enhance its performance. In one study, a CuNi/SiO2 bimetallic catalyst, prepared via a sol-gel method followed by calcination under a hydrogen atmosphere, demonstrated high efficiency. mdpi.com The optimized 0.5%Ni-10%Cu/SiO2 catalyst achieved a remarkable 99.4% furfural conversion and 99.9% selectivity to furfuryl alcohol under mild reaction conditions of 55°C and 2 MPa of H2 pressure. mdpi.com The enhanced activity was attributed to the formation of highly dispersed, ultrasmall Cu nanoparticles and a synergistic effect between Cu and Ni that facilitates H2 activation. mdpi.com

Noble metal-based bimetallic catalysts, such as those containing platinum (Pt), have also shown exceptional performance. The addition of a promoter metal like tin (Sn) to a platinum catalyst can significantly influence its catalytic behavior. Research on Pt-Sn/SiO2 catalysts revealed that the addition of Sn to Pt enhanced the selectivity towards furfuryl alcohol to nearly 100%. ul.ie The conversion, however, was found to be dependent on the promoter metal, with tin showing the highest enhancement among other metals like molybdenum, manganese, barium, iron, and nickel. ul.ie The synthesis method also plays a crucial role; a co-impregnated 0.7%Pt-0.3%Sn/SiO2 catalyst showed higher furfural conversion (62%) compared to a catalyst prepared by controlled surface reactions (47%). ul.ie

Other notable bimetallic systems include PtCo/C, which achieved 100% conversion of furfural to furfuryl alcohol at a low temperature of 35°C and 0.1 MPa in water. mdpi.com Similarly, copper-palladium (Cu-Pd) bimetallic catalysts have been explored for the liquid-phase hydrogenation of furfural. bohrium.com The choice of the second metal and the catalyst support are critical factors that can be tailored to steer the reaction towards the desired product. The liquid-phase hydrogenation approach is often favored as it can lead to improved catalyst stability and higher product yields. dntb.gov.ua

Table 1: Performance of Various Bimetallic Catalysts in Furfural Hydrogenation

| Catalyst | Support | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Temperature (°C) | Pressure (MPa) | Reference |

|---|---|---|---|---|---|---|

| 0.5%Ni-10%Cu | SiO2 | 99.4 | 99.9 | 55 | 2 | mdpi.com |

| PtCo | C | 100 | - | 35 | 0.1 | mdpi.com |

| 0.6%Pt-0.3%Sn | SiO2 | 47 | ~100 | 100 | 2 | ul.ie |

| 0.7%Pt-0.3%Sn | SiO2 | 62 | - | 100 | 2 | ul.ie |

Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.

Catalyst Deactivation and Regeneration

A significant hurdle in the industrial application of furfural hydrogenation catalysts is their deactivation over time. The primary mechanisms responsible for the loss of catalytic activity are coke deposition (also referred to as carbon deposition or fouling) and the sintering of metal particles.

Coke formation is a common issue, where carbonaceous deposits accumulate on the active sites of the catalyst, blocking access to the reactants. mdpi.com Furfural itself is often the main precursor for coke formation. researchgate.net However, reaction products and intermediates can also contribute to the buildup of these deposits. researchgate.net For example, studies on iron-based catalysts have shown that while furfural is the primary coke precursor, other compounds like 2-methylfuran and furan can also form coke, albeit in smaller amounts. researchgate.net The conditions of the reaction, such as temperature, can influence the nature and impact of the coke formed. Low-temperature coke may be less detrimental than the more condensed coke generated at higher temperatures. researchgate.net

Sintering involves the agglomeration of small metal nanoparticles on the catalyst support into larger particles. This process leads to a reduction in the active surface area of the catalyst, thereby decreasing its activity. High reaction temperatures can promote the sintering of metal particles, as observed in gas-phase reactions over Cu-Cr catalysts. mdpi.com

The deactivation of catalysts is a critical consideration for process viability. For instance, a study using a MgO catalyst for the catalytic transfer hydrogenation of furfural showed a significant drop in conversion from 82% to 25% in a subsequent cycle, indicating strong deactivation. rsc.org This deactivation was attributed to the blockage of active sites by the reactant, products, or the solvent. rsc.org Similarly, Cu-Cr oxide catalysts, while initially effective, showed a decrease in furfural conversion from 95.0% to 83.3% upon reuse, a decline attributed to carbon deposition. mdpi.com Molybdenum carbide catalysts used in gas-phase furfural hydrogenation also exhibited a decline in activity over time due to coke deposition on the catalyst surface. mdpi.com